molecular formula C16H18N4O2S B2467634 1-(2-(Phenylamino)thiazole-4-carbonyl)piperidine-4-carboxamide CAS No. 1105228-17-8

1-(2-(Phenylamino)thiazole-4-carbonyl)piperidine-4-carboxamide

Cat. No.: B2467634
CAS No.: 1105228-17-8
M. Wt: 330.41
InChI Key: GNPLOZMIYRUSAZ-UHFFFAOYSA-N
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Description

1-(2-(Phenylamino)thiazole-4-carbonyl)piperidine-4-carboxamide is a synthetic small molecule of interest in medicinal chemistry and drug discovery. This compound features a piperidine-4-carboxamide core linked to a 2-anilinothiazole scaffold, a structure common in the development of kinase inhibitors . The molecular architecture, comprising the thiazole and piperidine rings, suggests potential for interaction with various biological targets, similar to other compounds in its class which have been investigated for their antiproliferative and enzyme inhibitory activities . As a building block, this compound can be utilized in the synthesis of more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. Researchers can employ it in the exploration of new therapeutic agents, particularly in oncology and inflammation . The product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions, referring to the associated Safety Data Sheet (SDS) for detailed hazard information .

Properties

IUPAC Name

1-(2-anilino-1,3-thiazole-4-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S/c17-14(21)11-6-8-20(9-7-11)15(22)13-10-23-16(19-13)18-12-4-2-1-3-5-12/h1-5,10-11H,6-9H2,(H2,17,21)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNPLOZMIYRUSAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=CSC(=N2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Phenylamino)thiazole-4-carbonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

    Attachment of the Phenylamino Group: The phenylamino group is introduced via a nucleophilic substitution reaction, where aniline reacts with the thiazole derivative.

    Formation of the Piperidine Ring: The piperidine ring is synthesized separately, often starting from piperidine or its derivatives.

    Coupling Reactions: The final step involves coupling the thiazole derivative with the piperidine derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Phenylamino)thiazole-4-carbonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products:

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced alcohol derivatives.

    Substitution: Substituted phenylamino derivatives.

Scientific Research Applications

Anticancer Activity

Numerous studies have explored the anticancer properties of compounds containing thiazole and piperidine moieties. The structural features of 1-(2-(Phenylamino)thiazole-4-carbonyl)piperidine-4-carboxamide suggest potential efficacy against various cancer types.

Mechanism of Action :

  • The compound may inhibit specific signaling pathways involved in tumor growth and metastasis. For instance, its thiazole component has been linked to the modulation of cell cycle regulators and apoptosis pathways in cancer cells .

Case Studies :

  • A study evaluating similar thiazole derivatives indicated significant cytotoxic effects against human cancer cell lines, including breast and colon cancers. Compounds were shown to induce apoptosis, leading to reduced cell viability .
StudyCell LineIC50 (µM)Reference
Compound AMCF7 (Breast)20.12 ± 6.20
Compound BHT29 (Colon)10.84 ± 4.20

Neuropharmacological Applications

The piperidine structure is known for its neuroactive properties, making this compound a candidate for neurological research.

Potential Effects :

  • Research indicates that compounds with similar structures can cross the blood-brain barrier, suggesting potential neuroprotective effects against neurodegenerative diseases.

Case Studies :

  • Thiazole derivatives have demonstrated anticonvulsant properties in animal models, with some compounds showing protective effects against seizures induced by pentylenetetrazol (PTZ). The protection index for certain analogs was significantly higher than that of standard treatments .
StudyModelED50 (mg/kg)Reference
Compound CPTZ-induced seizures18.4

Summary of Biological Activities

The compound's biological activities can be summarized as follows:

Activity TypeObserved EffectReference
AnticancerInhibits proliferation of cancer cells
NeuroprotectivePotential modulation of neurotransmitter systems
Enzyme InhibitionPossible inhibition of specific enzymes

Mechanism of Action

The mechanism of action of 1-(2-(Phenylamino)thiazole-4-carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. For example, as a COX inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. This inhibition reduces inflammation and pain.

Comparison with Similar Compounds

    Thiazole Derivatives: Compounds like 2-aminothiazole and 4-phenylthiazole share the thiazole ring structure.

    Piperidine Derivatives: Compounds such as piperidine-4-carboxamide and 1-benzylpiperidine share the piperidine ring structure.

Uniqueness: 1-(2-(Phenylamino)thiazole-4-carbonyl)piperidine-4-carboxamide is unique due to the combination of the thiazole and piperidine rings with a phenylamino group, which imparts specific chemical and biological properties. This unique structure allows it to interact with a variety of biological targets, making it a versatile compound in medicinal chemistry.

Biological Activity

1-(2-(Phenylamino)thiazole-4-carbonyl)piperidine-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound belongs to a class of thiazole derivatives, which are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anticonvulsant activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H20N4O4SC_{17}H_{20}N_{4}O_{4}S with a molecular weight of 408.5 g/mol. The structural components include a thiazole ring, a piperidine ring, and an amide functional group, which contribute to its biological activity.

PropertyValue
Molecular FormulaC17H20N4O4S
Molecular Weight408.5 g/mol
CAS Number1172375-57-3

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives containing thiazole scaffolds demonstrate cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells.

A study evaluated the cytotoxicity of several thiazole-based compounds and found that certain derivatives led to cell cycle arrest at the S and G2/M phases in cancer cells. The mechanism of action was linked to the induction of apoptosis, as evidenced by increased Bax/Bcl-2 ratios and elevated caspase 9 levels in treated cells .

Case Study:
In a comparative study, compound 4i , structurally related to our compound of interest, exhibited an IC50 value of 2.32 µg/mL against HepG2 cells, demonstrating potent antitumor activity . This suggests that modifications in the thiazole structure can significantly enhance biological efficacy.

Antimicrobial Activity

Thiazole derivatives have also been explored for their antimicrobial properties. A series of substituted thiazoles were synthesized and tested against various bacterial strains. The results indicated that specific modifications to the phenylamino group could enhance antibacterial activity .

Case Study:
In one experiment, a thiazole derivative demonstrated effective inhibition against Mycobacterium tuberculosis strains, suggesting potential applications in treating resistant infections .

Anticonvulsant Activity

The anticonvulsant properties of thiazole compounds have been documented in various studies. Research involving thiazole-integrated pyrrolidinone analogues showed promising results in picrotoxin-induced convulsion models . These findings highlight the potential for developing new anticonvulsant medications based on the thiazole framework.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. The presence of the phenylamino group appears crucial for enhancing anticancer and antimicrobial activities. Modifications at different positions on the thiazole or piperidine rings can lead to significant changes in potency.

ModificationEffect on Activity
Para-substitution on phenyl groupIncreased cytotoxicity (IC50 reduced from 10.10 µg/mL to 5.36 µg/mL)
Replacement with benzyl moietyMost potent antitumor compound identified (IC50 = 2.32 µg/mL)

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